molecular formula C8H12N2O3 B8177740 Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)propanoate

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)propanoate

Cat. No.: B8177740
M. Wt: 184.19 g/mol
InChI Key: DBSQHTIVWSTZPA-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)propanoate typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of ethyl acetoacetate with 4-hydroxy-1H-pyrazole in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 2-(4-oxo-1H-pyrazol-1-yl)propanoate.

    Reduction: Formation of ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)propanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various receptors or proteins, affecting their function. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate
  • Ethyl 2-(1H-pyrazol-1-yl)propanoate
  • 5-Amino-pyrazoles
  • Quinolinyl-pyrazoles

Uniqueness

Ethyl 2-(4-hydroxy-1H-pyrazol-1-yl)propanoate is unique due to the presence of the hydroxyl group on the pyrazole ring, which can significantly influence its reactivity and interaction with biological targets. This functional group can enhance its solubility and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(4-hydroxypyrazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-13-8(12)6(2)10-5-7(11)4-9-10/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSQHTIVWSTZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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